molecular formula C9H12ClN3O2S B11804018 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide

Cat. No.: B11804018
M. Wt: 261.73 g/mol
InChI Key: DWFKQGLKARVFDD-UHFFFAOYSA-N
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Description

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide is a chemical compound that features a pyrrolidine ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-nitropyridine-3-sulfonamide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H12ClN3O2S

Molecular Weight

261.73 g/mol

IUPAC Name

5-chloro-4-pyrrolidin-1-ylpyridine-3-sulfonamide

InChI

InChI=1S/C9H12ClN3O2S/c10-7-5-12-6-8(16(11,14)15)9(7)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,14,15)

InChI Key

DWFKQGLKARVFDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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